molecular formula C11H9F3N4O B1517735 5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1186833-12-4

5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B1517735
CAS No.: 1186833-12-4
M. Wt: 270.21 g/mol
InChI Key: BHRHPDPUGKSHQQ-UHFFFAOYSA-N
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Description

5-Amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a chemical compound characterized by its trifluoromethyl group and pyrazole ring structure

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of 5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide on cells are diverse and depend on the cell type and the cellular processes involved . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a suitable β-diketone or β-ketoester.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Amination: The amino group is introduced through a nitration reaction followed by reduction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Common reducing agents include iron and hydrogen gas.

  • Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate enzyme activities and cellular processes. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile: Similar structure with additional chloro and sulfinyl groups.

  • 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrazole ring.

Uniqueness: 5-Amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)6-1-3-7(4-2-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRHPDPUGKSHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.